

# Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)benzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-(4-fluorophenyl)benzoate**, a key intermediate in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Chemical Structure and Properties

**Ethyl 4-(4-fluorophenyl)benzoate** is an organic compound with the following chemical structure:

IUPAC Name: **Ethyl 4-(4-fluorophenyl)benzoate** Molecular Formula:  $C_{15}H_{13}FO_2$  Molecular Weight: 244.26 g/mol [1]

## Spectroscopic Data

The following sections present the key spectroscopic data for **Ethyl 4-(4-fluorophenyl)benzoate**, organized for clarity and easy reference.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **Ethyl 4-(4-fluorophenyl)benzoate** was recorded in deuterated chloroform (CDCl<sub>3</sub>) on a 300 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.1	Doublet (d)	2H	Aromatic Protons
7.65-7.5	Multiplet (m)	4H	Aromatic Protons
7.15	Triplet (t)	2H	Aromatic Protons
4.4	Quartet (q)	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.4	Triplet (t)	3H	-OCH <sub>2</sub> CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

While a specific <sup>13</sup>C NMR spectrum for **Ethyl 4-(4-fluorophenyl)benzoate** was not found in the available literature, the expected chemical shifts can be predicted based on the analysis of similar compounds like ethyl benzoate. The predicted chemical shifts are presented below.

Chemical Shift (ppm)	Assignment
~166	C=O (Ester Carbonyl)
~128-132	Aromatic Carbons
~115-116	Aromatic Carbons (C-F)
~61	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups. The characteristic IR absorption bands for **Ethyl 4-(4-fluorophenyl)benzoate** are predicted based on the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1600, ~1500	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)
~1220	Strong	C-F Stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of organic molecules.

The mass spectrum of **Ethyl 4-(4-fluorophenyl)benzoate** shows a molecular ion peak ([M]<sup>+</sup>) at m/z = 244, which corresponds to the molecular weight of the compound.<sup>[2]</sup> The fragmentation pattern is consistent with that of aromatic esters.

m/z	Ion
244	[M] <sup>+</sup> (Molecular Ion)
199	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
171	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
123	[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
95	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly  $\text{CDCl}_3$ , and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The data is acquired and processed using the spectrometer's software.

### FT-IR Spectroscopy

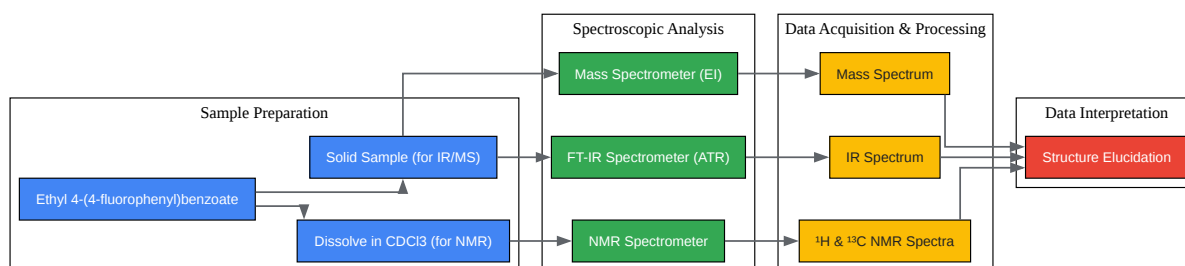
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

### Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated by the mass analyzer.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Ethyl 4-(4-fluorophenyl)benzoate**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Ethyl 4-(4-fluorophenyl)benzoate | C<sub>15</sub>H<sub>13</sub>FO<sub>2</sub> | CID 11989650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
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